2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamides.
Scientific Research Applications
2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid
- 2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid
- 2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid
Uniqueness
2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents and can influence its interaction with biological targets, making it particularly useful in proteomics research .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7(10(12)13)11-17(14,15)9-5-3-8(16-2)4-6-9/h3-7,11H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCIPBHRVYICGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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